

In Silico Prediction of 4-Chlorothiobenzamide-d4 Properties: A Technical Guide

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Compound of Interest

Compound Name: 4-Chlorothiobenzamide-d4

Cat. No.: B12395383

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in silico predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of **4-Chlorothiobenzamide-d4**. Given the limited availability of experimental data for the deuterated form, this document leverages the structure of the non-deuterated parent compound, 4-Chlorothiobenzamide, as a surrogate for computational modeling. The predictions outlined herein are generated using established computational methodologies and provide foundational insights for early-stage drug discovery and development.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Chlorothiobenzamide. These descriptors are fundamental to understanding the compound's behavior in biological systems. For the deuterated variant, **4-Chlorothiobenzamide-d4**, the primary difference will be a slightly higher molecular weight.

Property	Predicted Value	Description
Molecular Formula	C7H6ClNS[1][2][3]	The elemental composition of the molecule.
Molecular Weight	171.65 g/mol [2][3]	The mass of one mole of the substance. For the d4 variant, this would be approximately 175.68 g/mol .
Canonical SMILES	<chem>C1=CC(=CC=C1C(=S)N)Cl</chem> [4]	A linear text representation of the molecular structure.
InChI Key	OKPUICCCJRDBRJT-UHFFFAOYSA-N[3][4]	A hashed version of the InChI string for database searching.
XLogP3-AA	2.5	A computed prediction of the logarithm of the octanol-water partition coefficient, indicating hydrophobicity.
Topological Polar Surface Area	58.1 Å²[1]	The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties.
Heavy Atom Count	10[1]	The number of non-hydrogen atoms in the molecule.
Rotatable Bond Count	1	The number of bonds that can rotate freely, influencing conformational flexibility.
Hydrogen Bond Donors	1	The number of atoms that can donate a hydrogen atom to a hydrogen bond.
Hydrogen Bond Acceptors	1	The number of atoms that can accept a hydrogen atom in a hydrogen bond.

Predicted ADMET Properties

ADMET properties are crucial for evaluating the pharmacokinetic and safety profile of a potential drug candidate. The following table presents the in silico predicted ADMET profile for 4-Chlorothiobenzamide.

ADMET Parameter	Predicted Outcome	Confidence	Description
Absorption			
Human Intestinal Absorption	High	Good	Likelihood of absorption from the gastrointestinal tract.
Caco-2 Permeability	Moderate	Moderate	Predicted rate of transport across the intestinal epithelial cell barrier.
P-glycoprotein Substrate	No	Good	Prediction of whether the compound is a substrate of the P-glycoprotein efflux pump.
Distribution			
Blood-Brain Barrier (BBB) Permeability	Yes	Moderate	Likelihood of crossing the blood-brain barrier.
Plasma Protein Binding	High	Moderate	The extent to which the compound is expected to bind to proteins in the blood plasma.
Metabolism			
CYP450 2D6 Inhibitor	Yes	Good	Prediction of inhibitory activity against the Cytochrome P450 2D6 enzyme.
CYP450 3A4 Inhibitor	No	Good	Prediction of inhibitory activity against the Cytochrome P450 3A4 enzyme.

Excretion			
Renal Organic Cation Transporter 2 (OCT2) Substrate	No	Moderate	Prediction of interaction with a key transporter involved in renal excretion.
Toxicity			
AMES Toxicity	No	Good	Prediction of mutagenic potential using the Ames test model.
hERG I Inhibitor	No	Moderate	Prediction of inhibition of the hERG potassium channel, which can indicate cardiotoxicity risk.
Hepatotoxicity	Yes	Moderate	Prediction of potential to cause drug-induced liver injury.
Skin Sensitization	Yes	Good	Prediction of the potential to cause an allergic skin reaction.

Experimental Protocols: In Silico Prediction Methodologies

The in silico data presented in this guide are derived from a variety of computational models. These methods are essential for the early assessment of drug candidates, helping to reduce costs and animal testing.[\[5\]](#)

Physicochemical Property Prediction

Physicochemical properties were calculated using rule-based and fragment-based methods. These approaches dissect the molecule into its constituent atoms and functional groups and

then calculate the properties based on established empirical parameters. For instance, XLogP3-AA is an atom-additive method that calculates the logarithm of the partition coefficient based on the contributions of individual atoms and correction factors for intramolecular interactions.

ADMET Prediction using QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models were employed to predict the ADMET properties.^[6] These models are built on large datasets of experimentally determined properties and use machine learning algorithms to establish a correlation between the chemical structure and the biological effect.

The general workflow for QSAR-based ADMET prediction is as follows:

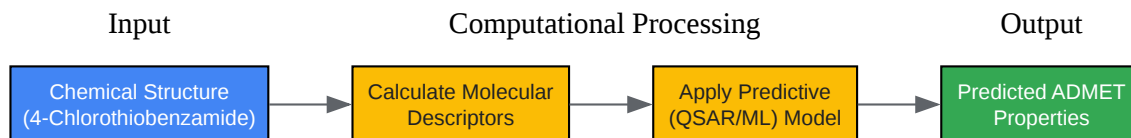
- **Data Collection and Curation:** A large dataset of compounds with known ADMET properties is assembled from public and proprietary databases.
- **Molecular Descriptor Calculation:** A wide range of numerical descriptors representing the physicochemical and structural features of the molecules are calculated.
- **Model Training and Validation:** Machine learning algorithms (e.g., Random Forest, Support Vector Machines, Gradient Boosting) are used to train a model that can predict the ADMET property based on the molecular descriptors. The model is rigorously validated using techniques like cross-validation and testing on external datasets.
- **Prediction for New Molecules:** The validated QSAR model is then used to predict the properties of novel compounds like 4-Chlorothiobenzamide.

Several freely available web-based tools, such as SwissADME and ADMETlab 2.0, provide access to pre-built and validated QSAR models for a wide range of ADMET endpoints.^{[7][8]}

Visualizations

In Silico ADMET Prediction Workflow

The following diagram illustrates the typical workflow for predicting ADMET properties using computational methods.

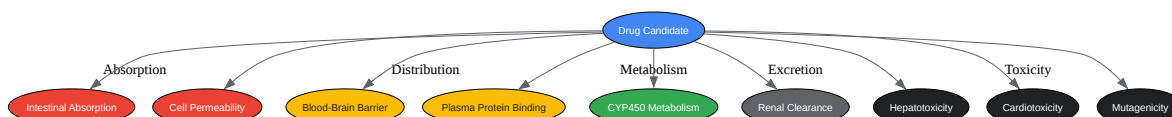


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Caption: A flowchart of the in silico ADMET prediction process.

Conceptual Diagram of ADMET Properties

This diagram provides a conceptual overview of the key ADMET properties evaluated for a drug candidate.



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Caption: Key ADMET properties for drug candidate evaluation.

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